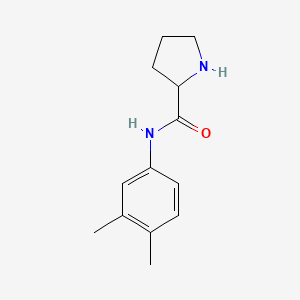
N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C13H18N2O It is a carboxamide derivative, which means it contains a carboxamide functional group (–CONH2) attached to a pyrrolidine ring and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide typically involves the amidation of a carboxylic acid with an amine. One common method is the reaction of 3,4-dimethylphenylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-Dimethylphenyl)pyrrolidine-2-carboxamide
- N-(3,5-Dimethylphenyl)pyrrolidine-2-carboxamide
- N-(4-Methylphenyl)pyrrolidine-2-carboxamide
Uniqueness
N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets compared to similar compounds .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-5-6-11(8-10(9)2)15-13(16)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KQMLATCVWGNAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



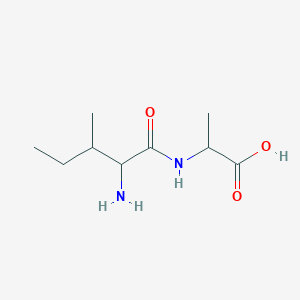
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
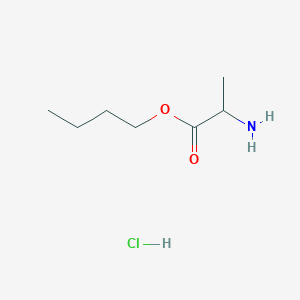
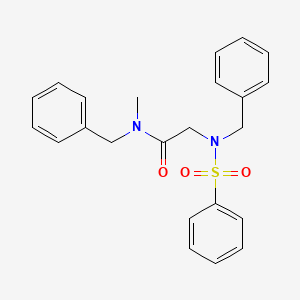
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
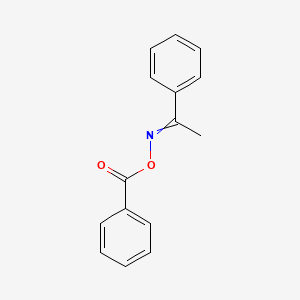
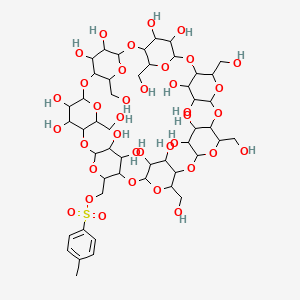
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
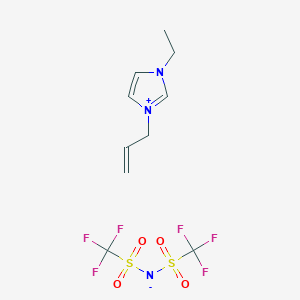
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
